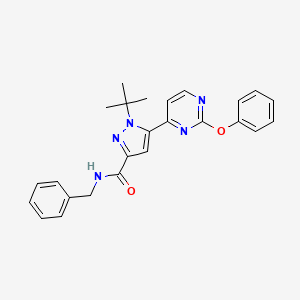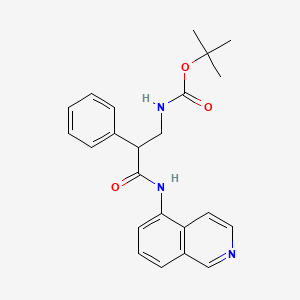
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a phenyl group, and a tert-butyl carbamate group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, using phenylacetyl chloride and an appropriate catalyst.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced through the reaction of tert-butyl chloroformate with an amine derivative of the isoquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxo derivatives of the isoquinoline and phenyl groups.
Reduction: Reduced amine derivatives.
Substitution: Alkylated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to certain receptors or enzymes, modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the carbamate group can participate in hydrogen bonding, stabilizing the compound-receptor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(®-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea: A stereoselective antagonist of the transient receptor potential vanilloid-1 (TRPV1) receptor.
3-(Isoquinolin-5-ylamino)-piperidine-1-carboxylic acid tert-butyl ester: Another compound with an isoquinoline moiety, used in various synthetic applications.
Uniqueness
Tert-butyl 3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropylcarbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H25N3O3 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
tert-butyl N-[3-(isoquinolin-5-ylamino)-3-oxo-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C23H25N3O3/c1-23(2,3)29-22(28)25-15-19(16-8-5-4-6-9-16)21(27)26-20-11-7-10-17-14-24-13-12-18(17)20/h4-14,19H,15H2,1-3H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
MQUYXTMHLZJTJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



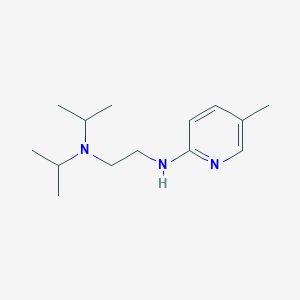
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
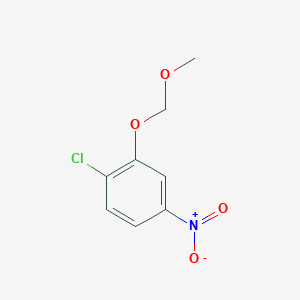
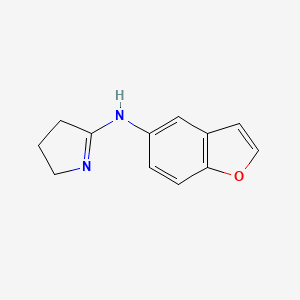

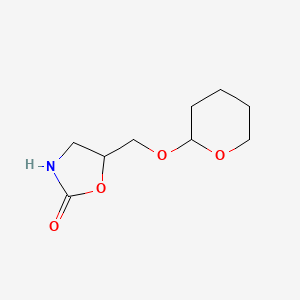

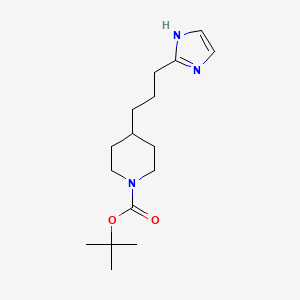
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)



